molecular formula C14H16ClN3O3 B2487598 5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1219844-90-2

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No. B2487598
CAS RN: 1219844-90-2
M. Wt: 309.75
InChI Key: NIQJYQRQPCWINA-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

A significant body of research has been dedicated to the synthesis of novel derivatives of "5-chloro-N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" and related compounds. For instance, studies have described the preparation of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides, which were synthesized from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide as the starting material. These studies focus on the chemical and spectroscopic evidence supporting the structure assignments of the new compounds, highlighting the importance of detailed chemical analysis in the development of potential pharmacological agents (Abdulla et al., 2014).

Pharmacological Evaluation

The pharmacological screening of these compounds has shown that many possess less toxicity and exhibit good anti-inflammatory activities. This indicates the potential for these derivatives to be developed into therapeutic agents for inflammation-related conditions. The focus on pharmacological evaluation underscores the importance of discovering new compounds with beneficial therapeutic properties while ensuring minimal adverse effects (Abdulla et al., 2014).

Anticonvulsant and Sedative-Hypnotic Activities

Another area of application involves the design, synthesis, and biological evaluation of derivatives as anticonvulsant agents. Research has shown that some newly synthesized compounds exhibit considerable anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. This suggests the potential of these compounds to contribute to the development of new treatments for epilepsy and related neurological disorders. Additionally, selected compounds have demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating their potential as safer alternatives to current benzodiazepines (Faizi et al., 2017).

Antimicrobial Activities

Compounds derived from "this compound" have also been evaluated for their antimicrobial properties. Studies have synthesized and screened various derivatives for in vitro antibacterial and antifungal activities, with some compounds showing promising results against bacterial and fungal infections. This highlights the potential of these compounds in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Desai et al., 2013).

properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-9-7-13(18(17-9)5-6-19)16-14(20)11-8-10(15)3-4-12(11)21-2/h3-4,7-8,19H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJYQRQPCWINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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